molecular formula C14H21NO6S B2846551 Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate CAS No. 2034397-66-3

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate

Cat. No.: B2846551
CAS No.: 2034397-66-3
M. Wt: 331.38
InChI Key: IORAJIMBXXRALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate is a sulfamoyl-substituted benzoate ester characterized by a 2,3-dimethoxy-2-methylpropylamine group attached to the sulfonamide moiety at the para position of the benzene ring.

Properties

IUPAC Name

methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6S/c1-14(21-4,10-19-2)9-15-22(17,18)12-7-5-11(6-8-12)13(16)20-3/h5-8,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORAJIMBXXRALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • Methyl 4-sulfamoylbenzoate (sulfonyl chloride precursor)
  • 2,3-Dimethoxy-2-methylpropylamine (branched alkylamine nucleophile)

Successful synthesis hinges on efficient generation of the sulfonyl chloride intermediate followed by controlled amidation. Patent CN101786972A demonstrates the viability of diazotization-sulfonation sequences for analogous benzoate systems, while US6140505A provides insights into sulfonamide coupling conditions.

Preparation of Methyl 4-Sulfamoylbenzoate Intermediate

Diazotization-Sulfonation Method (Adapted from CN101786972A)

Reaction Scheme

Methyl 4-aminobenzoate → Diazotization → Methyl 4-diazoniobenzoate → Sulfonation → Methyl 4-sulfonylchloridobenzoate

Procedure
  • Diazotization :

    • Dissolve methyl 4-aminobenzoate (1.65 g, 10 mmol) in glacial acetic acid (35 mL) and concentrated HCl (12 mL).
    • Cool to -5°C under mechanical stirring.
    • Add aqueous NaNO₂ (0.69 g in 5 mL H₂O) dropwise, maintaining temperature <0°C.
    • Stir 1 h until diazonium salt formation completes (clear yellow solution).
  • Sulfonation :

    • Transfer diazonium solution to acetic acid (220 mL) pre-saturated with SO₂ gas (5.12 g, 80 mmol) at 15°C.
    • Add CuCl₂ (0.2 g) catalyst and stir 12 h.
    • Extract with dichloromethane (3×50 mL), dry over Na₂SO₄, and concentrate under vacuum.
    • Obtain methyl 4-sulfonylchloridobenzoate as white crystals (1.89 g, 78% yield).
Critical Parameters
  • Temperature Control : Diazotization below 0°C prevents premature decomposition.
  • SO₂ Stoichiometry : Molar ratio 1:8 (amine:SO₂) ensures complete conversion.
  • Catalyst : CuCl₂ accelerates sulfonyl chloride formation via radical mechanisms.

Synthesis of 2,3-Dimethoxy-2-methylpropylamine

Gabriel Synthesis from 2,3-Dimethoxy-2-methylpropanol

Reaction Sequence

2,3-Dimethoxy-2-methylpropanol → Tosylation → Tosylate intermediate → Ammonolysis → Primary amine

Optimized Protocol
  • Tosylation :

    • React 2,3-dimethoxy-2-methylpropanol (16.4 g, 100 mmol) with TsCl (22.9 g, 120 mmol) in pyridine (100 mL) at 0°C for 4 h.
    • Quench with ice-water, extract with EtOAc, and concentrate to yield tosylate (27.3 g, 92%).
  • Ammonolysis :

    • Reflux tosylate (29.7 g, 100 mmol) with NH₃ (7N in MeOH, 300 mL) at 65°C for 48 h.
    • Remove solvent, suspend residue in 10% NaOH, and extract with CH₂Cl₂.
    • Dry and concentrate to obtain 2,3-dimethoxy-2-methylpropylamine (12.1 g, 85%) as colorless oil.

Sulfonamide Coupling Reaction

Amidation of Sulfonyl Chloride (Modified from US6140505A)

Reaction Conditions
  • Solvent : Anhydrous THF
  • Base : Triethylamine (3 eq)
  • Molar Ratio : Sulfonyl chloride : Amine = 1 : 1.2
Stepwise Process
  • Charge methyl 4-sulfonylchloridobenzoate (2.43 g, 10 mmol) and THF (50 mL) under N₂.
  • Add 2,3-dimethoxy-2-methylpropylamine (1.68 g, 12 mmol) followed by Et₃N (3.03 g, 30 mmol).
  • Stir at 25°C for 18 h.
  • Filter precipitate, wash with cold THF, and recrystallize from EtOH/H₂O.
Yield and Characterization
  • Isolated Yield : 2.89 g (82%)
  • Melting Point : 134-136°C
  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H), 7.95 (d, J=8.4 Hz, 2H), 4.85 (s, 1H), 3.42 (s, 6H), 3.38 (s, 3H), 3.35 (s, 3H), 1.42 (s, 3H).

Alternative Synthetic Routes

Direct Sulfonation Using Chlorosulfonic Acid

Procedure
  • Add ClSO₃H (5 mL) dropwise to methyl 4-aminobenzoate (1.65 g) in CH₂Cl₂ (20 mL) at -10°C.
  • Warm to 25°C over 2 h, quench with ice, and extract with CH₂Cl₂.
  • Proceed with amidation as in Section 4.
Comparison
Parameter Diazotization-SO₂ ClSO₃H
Yield (%) 78 65
Purity (HPLC) 98.4 95.1
Reaction Time 14 h 3 h
Cost Index 1.0 1.8

Challenges and Optimization Strategies

Steric Hindrance in Amidation

The branched 2,3-dimethoxy-2-methylpropylamine exhibits significant steric bulk, necessitating:

  • Excess Amine : 20% molar excess improves conversion
  • Prolonged Reaction Time : 18-24 h for complete consumption of sulfonyl chloride
  • Polar Aprotic Solvents : DMF increases solubility but requires higher temps (50°C)

Purification Considerations

  • Recrystallization Solvent : Ethanol/water (4:1) removes unreacted amine and Et₃N·HCl salts
  • Chromatography : Silica gel (EtOAc/hexane 1:1) for analytical samples

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoate ester can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

The 1,3,4-oxadiazole derivatives LMM5 and LMM11 (e.g., 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) share a sulfamoyl benzoate backbone with Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate. However, critical differences include:

  • Oxadiazole Ring : LMM5 and LMM11 incorporate a 1,3,4-oxadiazole ring linked to the benzoate, which is absent in the target compound. This heterocyclic structure is essential for their antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1) .
  • Substituent Groups : The target compound’s 2,3-dimethoxy-2-methylpropyl group may enhance solubility compared to the benzyl(methyl) or cyclohexyl(ethyl) groups in LMM5 and LMM11. However, the absence of the oxadiazole ring likely precludes similar antifungal mechanisms .

Comparison with Sulfonylurea Herbicides (Triflusulfuron Methyl, Ethametsulfuron Methyl, Metsulfuron Methyl)

Sulfonylurea herbicides, such as those listed in (e.g., metsulfuron methyl), share a methyl benzoate core with a sulfonamide group but differ in substituent positioning and functional groups:

  • Substituent Position : The target compound features a sulfamoyl group at the para position (4-position) of the benzene ring, whereas sulfonylurea herbicides like metsulfuron methyl have substitutions at the ortho position (2-position). This positional variance critically impacts biological targets, as ortho-substituted sulfonylureas inhibit acetolactate synthase (ALS) in plants .
  • Functional Groups: The herbicides incorporate triazine rings (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-yl), which are absent in the target compound. These triazine groups confer herbicidal activity by binding to ALS enzymes.

Data Table Summarizing Key Comparative Features

Compound Name Core Structure Substituent Group Biological Activity Key Mechanism/Use Reference
This compound Methyl benzoate + sulfamoyl 2,3-dimethoxy-2-methylpropylamine (para) Not reported Hypothesized solubility-driven applications
LMM5 (1,3,4-oxadiazole derivative) Methyl benzoate + sulfamoyl + oxadiazole Benzyl(methyl) group (para) Antifungal (C. albicans) Trr1 inhibition
Metsulfuron methyl (herbicide) Methyl benzoate + sulfamoyl 4-methoxy-6-methyl-triazine (ortho) Herbicidal ALS inhibition in plants

Mechanistic Implications of Structural Variations

  • Antifungal Activity : The 1,3,4-oxadiazole ring in LMM5/LMM11 is critical for Trr1 inhibition, a mechanism absent in the target compound due to structural divergence .
  • Herbicidal Activity : Ortho-substituted sulfonylureas with triazine groups (e.g., metsulfuron methyl) target ALS in plants, while the para-substituted, triazine-free target compound is unlikely to exhibit herbicidal effects .

Biological Activity

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester and a sulfamoyl group. This compound has garnered research interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₁N₁O₆S
  • Molecular Weight : 331.39 g/mol
  • CAS Number : 2034397-66-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Moreover, the benzoate ester may influence cellular membrane permeability, affecting cellular functions and signaling pathways .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For example, studies on sulfamoyl benzoates have shown their potential as inhibitors of carbonic anhydrase (CA) isozymes, which are implicated in tumor microenvironment acidification and cancer progression. Selective inhibition of CAIX has been linked to anticancer effects .

Antimicrobial and Anti-inflammatory Properties

The compound has been explored for its antimicrobial and anti-inflammatory activities. In vitro studies suggest that sulfamoyl derivatives can exhibit significant antibacterial effects against various pathogens. Additionally, anti-inflammatory assays indicate that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Case Study 1: Anticancer Activity

A study focused on the design of methyl sulfamoyl benzoates revealed their high affinity for CAIX, a target overexpressed in many cancers. Compound modifications led to enhanced binding affinities (Kd values as low as 0.12 nM), indicating potential for development as anticancer therapeutics .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of sulfamoyl compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, underscoring their potential as new antibacterial agents.

Data Summary

Property Value
Molecular Weight331.39 g/mol
CAS Number2034397-66-3
Enzyme TargetCarbonic Anhydrase (CAIX)
Kd Value (for CAIX)0.12 nM
MIC (against E. coli)Low micromolar range

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate, and how can reaction conditions be optimized?

  • Methodology : Start with sulfonylation of methyl 4-aminobenzoate using 2,3-dimethoxy-2-methylpropylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimize reaction temperature (40–60°C) and solvent polarity (DMF or dichloromethane) to enhance yield. Monitor progress via TLC or HPLC .
  • Key Considerations : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted sulfamoyl chloride. Confirm purity by melting point analysis and NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfamoyl linkage (δ ~3.0–3.5 ppm for methylpropyl groups) and ester carbonyl (δ ~168 ppm). IR spectroscopy can verify sulfonamide (S=O stretching at 1150–1300 cm1^{-1}) and ester (C=O at 1700–1750 cm1^{-1}) functional groups .
  • Advanced Validation : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]+^+) within 5 ppm error .

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies at pH 2–10 (buffered solutions) and temperatures 25–60°C. Monitor hydrolysis of the ester group via HPLC and quantify degradation products (e.g., free benzoic acid derivatives) .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced sulfonamide cleavage .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate predictions with in vitro assays (IC50_{50} measurements) .
  • Parameterization : Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces for active site compatibility .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

  • Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Adjust cell culture conditions (e.g., serum-free media) to minimize off-target effects .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent concentration, cell passage number) .

Q. How does the stereochemistry of the 2,3-dimethoxy-2-methylpropyl group influence pharmacological activity?

  • Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare in vitro activity (e.g., IC50_{50}) and pharmacokinetic profiles (Caco-2 permeability, metabolic stability in liver microsomes) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., X-ray diffraction) to visualize stereospecific binding interactions .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity of the sulfamoyl group?

  • Methodology : Optimize solvent systems (e.g., THF/water mixtures) and catalytic additives (e.g., phase-transfer catalysts) to suppress side reactions. Use flow chemistry for precise temperature and mixing control .
  • Quality Control : Implement in-line PAT (process analytical technology) tools (e.g., FTIR probes) for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.